
5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the CAS Number: 1505969-56-1 . It has a molecular weight of 180.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H12N4O/c1-12-7(9)6(4-10-12)8(13)11-5-2-3-5/h4-5H,2-3,9H2,1H3,(H,11,13) . The InChI key is OXCNMRNZAPREQZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The molecular weight of the compound is 180.21 .Applications De Recherche Scientifique
Synthesis and Characterization
5-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide serves as a key intermediate in the synthesis of diverse heterocyclic compounds. These compounds exhibit promising in vitro cytotoxic activity against various cancer cell lines, showcasing their potential in anticancer research. For instance, derivatives synthesized through reactions with hydrazine hydrate and acetylacetone have been tested for cytotoxicity against Ehrlich Ascites Carcinoma cells, highlighting the chemical's versatility in drug discovery (Hassan, Hafez, & Osman, 2014).
Heterocyclization Directions
The chemical also plays a crucial role in heterocyclization reactions, leading to the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. These processes reveal multiple possible directions for cyclization, underlining the compound's utility in generating novel heterocyclic frameworks with potential pharmacological applications (Rudenko et al., 2011).
Antitumor Activities
Further research demonstrates the application of this compound derivatives in the development of antitumor agents. By reacting with acetylacetone and arylidenemalononitriles, new pyrazolopyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activities against different human cancer cell lines. The structure-activity relationship (SAR) studies of these compounds provide insights into their potential therapeutic benefits (Hafez et al., 2013).
Catalytic Applications and Biological Evaluation
The compound's derivatives have also been explored for their catalytic applications in synthesizing pyrazolo[3,4-d]pyrimidines and for their biological evaluations, such as anticancer and anti-5-lipoxygenase activities. This demonstrates the compound's broad utility in medicinal chemistry and drug development (Rahmouni et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary targets of 5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs). These receptors play a crucial role in cell proliferation, differentiation, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity. The compound has demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant . This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions.
Biochemical Pathways
The compound affects the FGFR signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting FGFRs, the compound disrupts these processes, potentially leading to the inhibition of tumor growth and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of FGFR-mediated signaling pathways. This can lead to the disruption of cell growth and differentiation, potentially resulting in the inhibition of tumor growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Factors such as pH, temperature, and the presence of other substances can also affect its stability and activity.
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is speculated that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is speculated that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
5-amino-N-cyclopropyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-7(9)6(4-10-12)8(13)11-5-2-3-5/h4-5H,2-3,9H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNMRNZAPREQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




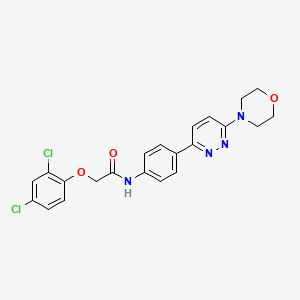
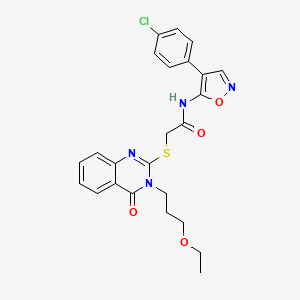

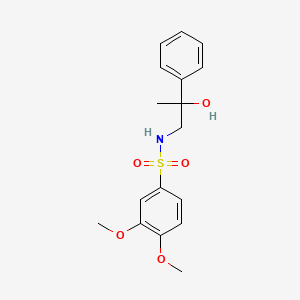

![5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
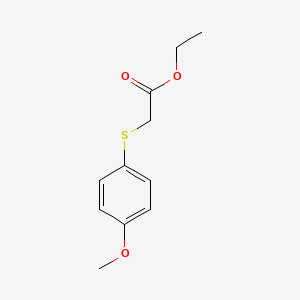
![N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2917936.png)
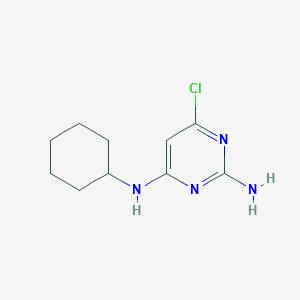
![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2917938.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2917940.png)